Cas no 6531-86-8 (2-cyclohexylcyclohexan-1-ol)
2-cyclohexylcyclohexan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Bicyclohexyl]-2-ol
- 2-Cyclohexylcyclohexanol (cis- and trans- mixture)
- 2-CYCLOHEXYLCYCLOHEXANOL
- Cyclohexanol, 2-cyclohexyl-
- [Bicyclohexyl]-2-ol
- [1,1'-Bi(cyclohexan)]-2-ol
- bi(cyclohexan)-2-ol
- (1,1'-Bicyclohexyl)-2-ol
- YTWWBKKPWACPPB-UHFFFAOYSA-N
- 2-cyclohexylcyclohexan-1-ol
- Caswell No. 271
- NSC6094
- EPA Pesticide Chemical Code 065001
- (Bicyclohexyl)-2-ol (8CI)
- 6021AF
- NSC245150
- TRA0086611
- T
- CS-0155333
- Q27276888
- 2-((4-chlorophenylamino)methylene)malonicaciddiethylester
- NSC-6094
- NSC 6094
- AI3-01023
- AKOS009158680
- MFCD00021278
- D89257
- EINECS 229-430-9
- (Bicyclohexyl)-2-ol
- NSC-245150
- AS-58223
- UNII-E59L8NAX9O
- DTXSID2041414
- 6531-86-8
- E59L8NAX9O
- NS00035860
- J101.933C
- [1,1'-bi(cyclohexane)]-2-ol
- SCHEMBL788170
- EN300-1623878
- 51175-62-3
- DS-013182
- DTXCID0021414
-
- MDL: MFCD00021278
- Inchi: 1S/C12H22O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-13H,1-9H2
- InChI Key: YTWWBKKPWACPPB-UHFFFAOYSA-N
- SMILES: OC1CCCCC1C1CCCCC1
Computed Properties
- Exact Mass: 182.16700
- Monoisotopic Mass: 182.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
Experimental Properties
- Density: 0.98
- Boiling Point: 264°C(lit.)
- Refractive Index: 1.4980-1.5020
- PSA: 20.23000
- LogP: 3.11780
2-cyclohexylcyclohexan-1-ol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-cyclohexylcyclohexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C871484-5g |
2-Cyclohexylcyclohexanol |
6531-86-8 | 98%, | 5g |
¥418.00 | 2022-09-02 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0498-25g |
2-cyclohexylcyclohexan-1-ol |
6531-86-8 | 98.0%(GC) | 25g |
¥1070.0 | 2022-06-10 | |
| Apollo Scientific | OR923305-5g |
2-Cyclohexylcyclohexanol |
6531-86-8 | 95% | 5g |
£64.00 | 2025-02-20 | |
| Apollo Scientific | OR923305-25g |
2-Cyclohexylcyclohexanol |
6531-86-8 | 95% | 25g |
£224.00 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0498-25G |
2-Cyclohexylcyclohexanol (cis- and trans- mixture) |
6531-86-8 | >98.0%(GC) | 25g |
¥1135.00 | 2024-04-16 | |
| Chemenu | CM202987-100g |
[1,1'-bi(cyclohexan)]-2-ol |
6531-86-8 | 97% | 100g |
$*** | 2023-05-29 | |
| abcr | AB140463-25 g |
2-Cyclohexylcyclohexanol; 98% |
6531-86-8 | 25g |
€169.50 | 2022-03-25 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C871484-1g |
2-Cyclohexylcyclohexanol |
6531-86-8 | 98%, | 1g |
¥98.00 | 2022-09-02 | |
| Chemenu | CM202987-100g |
[1,1'-bi(cyclohexan)]-2-ol |
6531-86-8 | 97% | 100g |
$348 | 2021-06-15 | |
| Enamine | EN300-1623878-0.05g |
2-cyclohexylcyclohexan-1-ol |
6531-86-8 | 0.05g |
$612.0 | 2023-06-04 |
2-cyclohexylcyclohexan-1-ol Production Method
Production Method 1
2-cyclohexylcyclohexan-1-ol Preparation Products
2-cyclohexylcyclohexan-1-ol Suppliers
2-cyclohexylcyclohexan-1-ol Related Literature
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Taimei Cai,Qiang Deng,Hailong Peng,Jin Zhong,Rui Gao,Jun Wang,Zheling Zeng,Ji-Jun Zou,Shuguang Deng Green Chem. 2020 22 2468
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Lei Wang,Huihui Wan,Shaohua Jin,Xiao Chen,Chuang Li,Changhai Liang Catal. Sci. Technol. 2015 5 465
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3. 119. The Fischer indole synthesis. Part III. The cyclisation of the phenylhydrazones of some 2-substituted cyclohexanonesK. H. Pausacker J. Chem. Soc. 1950 621
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4. The thermal decomposition of quaternary ammonium hydroxides. Part IV. Methohydroxides of cis- and trans-2-alkyl-NN-dimethylcyclohexylamines: evidence for elimination from a twist boat conformation.H. Booth,N. C. Franklin,G. C. Gidley J. Chem. Soc. C 1968 1891
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5. Chapter 4. Reaction mechanisms. Part (ii) Polar reactionsT. W. Bentley Annu. Rep. Prog. Chem. Sect. B: Org. Chem. 1974 71 111
Additional information on 2-cyclohexylcyclohexan-1-ol
Recent Advances in the Study of 2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) and Its Applications in Chemical Biology and Pharmaceutical Research
2-Cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) is a bicyclic alcohol that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique cyclohexyl-cyclohexanol structure, has been the subject of numerous studies aimed at exploring its synthetic utility, biological activity, and pharmacological properties. The present research brief aims to summarize the latest findings related to this compound, with a focus on its synthesis, mechanism of action, and potential therapeutic applications.
Recent synthetic studies have highlighted the versatility of 2-cyclohexylcyclohexan-1-ol as a building block for the construction of more complex molecular architectures. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient catalytic hydrogenation method for the synthesis of this compound, achieving high yields and excellent stereoselectivity. The researchers employed a palladium-based catalyst under mild reaction conditions, which minimized side reactions and improved the overall efficiency of the synthesis. This advancement is particularly significant for large-scale production, where cost-effectiveness and reproducibility are critical.
In the realm of chemical biology, 2-cyclohexylcyclohexan-1-ol has been investigated for its interactions with biological macromolecules. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. The researchers utilized molecular docking simulations to elucidate the binding interactions between 2-cyclohexylcyclohexan-1-ol and the active sites of these enzymes. Their findings suggest that the compound's rigid bicyclic structure may contribute to its ability to stabilize enzyme-inhibitor complexes, making it a promising scaffold for the development of novel anti-inflammatory agents.
Pharmacological evaluations of 2-cyclohexylcyclohexan-1-ol have also revealed its potential as a lead compound for drug development. A preclinical study published in European Journal of Pharmacology (2023) investigated the compound's effects on neuronal cells. The results indicated that 2-cyclohexylcyclohexan-1-ol could modulate neurotransmitter release, possibly through interactions with ion channels or synaptic vesicle proteins. While further mechanistic studies are needed, these findings open new avenues for exploring its utility in neurological disorders such as epilepsy or neuropathic pain.
Despite these promising developments, challenges remain in the optimization of 2-cyclohexylcyclohexan-1-ol for therapeutic applications. Issues such as bioavailability, metabolic stability, and selectivity need to be addressed through structural modifications and formulation strategies. Recent work in Drug Discovery Today (2024) has proposed several derivative compounds with improved pharmacokinetic profiles, demonstrating the potential for rational drug design based on this core structure.
In conclusion, the growing body of research on 2-cyclohexylcyclohexan-1-ol (CAS: 6531-86-8) underscores its importance as a versatile compound in chemical biology and pharmaceutical research. From synthetic methodologies to biological evaluations, recent studies have expanded our understanding of this molecule's potential applications. Future research directions may include the development of targeted derivatives, detailed mechanistic studies, and translational research to explore its clinical potential. As the field progresses, this compound may serve as a valuable tool for both basic research and drug discovery efforts.
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